![molecular formula C13H24O2 B13948123 2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane CAS No. 33889-48-4](/img/structure/B13948123.png)
2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[45]decane is a spiro compound characterized by a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents to introduce the desired substituents . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro structure or reduce specific functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the spiro ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spiro compounds .
Scientific Research Applications
2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The spiro structure allows it to interact with enzymes or receptors in a unique manner, potentially leading to biological effects. The pathways involved may include modulation of enzyme activity or receptor binding, which can result in various physiological responses .
Comparison with Similar Compounds
Similar Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of 2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane.
1,6,9-Tri-oxaspiro[4.5]decane: Another spiro compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific substituents and the resulting chemical properties.
Properties
CAS No. |
33889-48-4 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
3,9-dimethyl-6-propan-2-yl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C13H24O2/c1-9(2)12-6-5-10(3)7-13(12)14-8-11(4)15-13/h9-12H,5-8H2,1-4H3 |
InChI Key |
MAAGZWWNQQUAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2(C1)OCC(O2)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
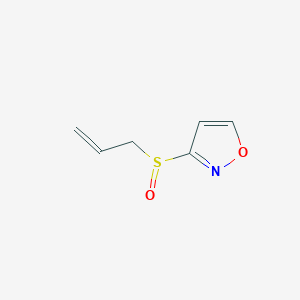
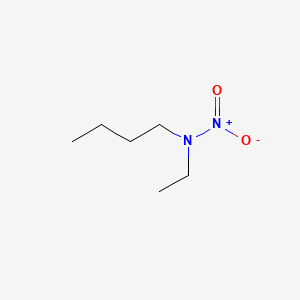
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
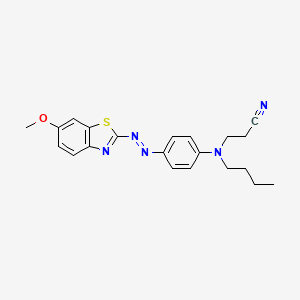
![3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13948084.png)
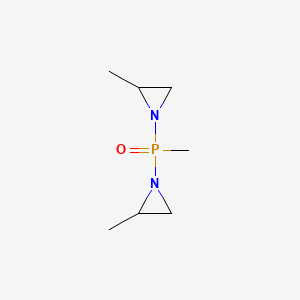
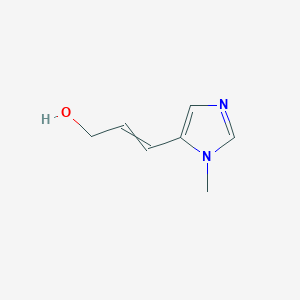
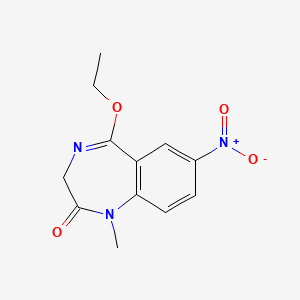
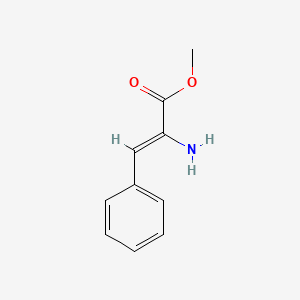
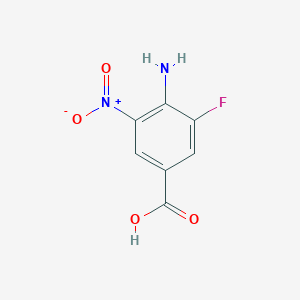
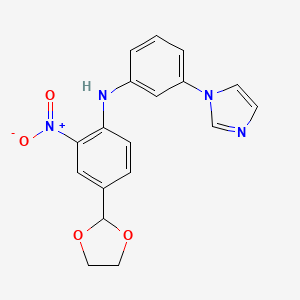
![7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13948112.png)
